molecular formula C8H4BrClN2O B2586452 7-Bromo-2H-indazole-3-carbonyl chloride CAS No. 1260828-53-2

7-Bromo-2H-indazole-3-carbonyl chloride

Cat. No. B2586452
CAS RN: 1260828-53-2
M. Wt: 259.49
InChI Key: FANMHQGHEZDWOA-UHFFFAOYSA-N
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Description

7-Bromo-2H-indazole-3-carbonyl chloride is a type of indazole, which is a heterocyclic aromatic organic compound . Indazoles have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 2H-indazoles, such as 7-Bromo-2H-indazole-3-carbonyl chloride, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2H-indazole-3-carbonyl chloride is similar to that of other indazoles . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles are diverse and include C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .

Safety And Hazards

Safety data sheets suggest that direct contact with the substance should be avoided, and there should be sufficient ventilation of the area when handling it . In combustion, it emits toxic fumes of carbon dioxide/carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride .

Future Directions

The future directions in the study of 2H-indazoles, including 7-Bromo-2H-indazole-3-carbonyl chloride, involve designing new synthetic strategies for indazoles, as they are a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .

properties

IUPAC Name

7-bromo-2H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-12-7(4)8(10)13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMHQGHEZDWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404530

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